molecular formula C12H15NO2S B8343667 2-(Morpholin-4-yl)-5,6-dihydro-1-benzothiophen-7(4h)-one

2-(Morpholin-4-yl)-5,6-dihydro-1-benzothiophen-7(4h)-one

Cat. No. B8343667
M. Wt: 237.32 g/mol
InChI Key: DSMITJQPSVDQDX-UHFFFAOYSA-N
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Patent
US08324204B2

Procedure details

To a stirred solution of Example 2 (0.83 g, 3.50 mmol) in THF (50 mL) at 0° C. was added, dropwise, Br2 (0.56 g, 3.50 mmol) and the reaction mixture was stirred for 20 minutes. The reaction mixture was then poured into brine (200 mL) and extracted with EtOAc (3×100 mL). The combined organics were dried over MgSO4, filtered and concentrated in vacuo. Purification by column chromatography (SiO2, 1:5 EtOAc/hexanes) gave the title compound as a pale brown solid (0.79 g, 72%). δH (DMSO-d6) 3.77-3.74 (4H, m), 3.22-3.18 (4H, m), 2.70-2.67 (2H, m), 2.52-2.47 (2H, m), 2.10-2.04 (2H, m). δ 13C (DMSO-d6) 189.7, 160.2, 152.7, 124.6, 97.4, 65.9 (2×CH2), 51.9 (2×CH2), 37.3, 25.9, 23.4. LCMS (ES+) 315.0 and 317.0 (M+H)+.
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[S:8][C:9]3[C:15](=[O:16])[CH2:14][CH2:13][CH2:12][C:10]=3[CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Br:17]Br>C1COCC1.[Cl-].[Na+].O>[Br:17][C:11]1[C:10]2[CH2:12][CH2:13][CH2:14][C:15](=[O:16])[C:9]=2[S:8][C:7]=1[N:1]1[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
N1(CCOCC1)C=1SC2=C(C1)CCCC2=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.56 g
Type
reactant
Smiles
BrBr
Step Three
Name
brine
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (SiO2, 1:5 EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(SC2=C1CCCC2=O)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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